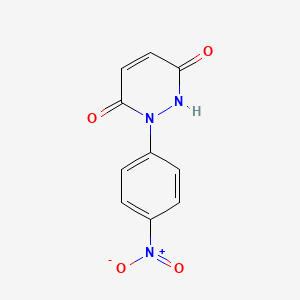

1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

Descripción general

Descripción

1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is an organic compound that belongs to the class of pyridazines It is characterized by the presence of a nitrophenyl group attached to a tetrahydropyridazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the reaction of 4-nitrophenylhydrazine with maleic anhydride. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Análisis De Reacciones Químicas

Functionalization and Derivatization

The 3,6-dione and 4-nitrophenyl groups enable diverse modifications:

Nucleophilic Substitution

-

4-Nitrophenyl Group : The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr). For example, reaction with piperidine in H₂O/HPMC under microwave irradiation replaces nitro with amino groups .

-

Dione Reactivity : The carbonyl groups undergo condensation with amines or hydrazines to form Schiff bases or fused heterocycles .

Table 2: Functionalization Pathways

Spectroscopic Characterization

-

IR : Strong C=O stretches at 1731 cm⁻¹ (dione) and 1490 cm⁻¹ (aromatic C=C) .

-

¹H NMR (DMSO-d₆) :

-

13C NMR : Peaks at 165–170 ppm (C=O) and 120–150 ppm (aromatic carbons) .

Mechanistic and Computational Insights

-

Cyclization : Density functional theory (DFT) studies on analogous systems suggest a stepwise mechanism involving enolate formation and intramolecular acylation .

-

Substitution Kinetics : The nitro group’s meta-directing effect slows SNAr compared to para-substituted analogs (e.g., 4-fluorophenyl derivatives) .

Stability and Reactivity Challenges

Aplicaciones Científicas De Investigación

Biological Applications

-

Antimicrobial Activity :

Research indicates that derivatives of tetrahydropyridazines exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that 1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione may also possess similar properties . -

Anticancer Potential :

Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. The presence of the nitrophenyl group is often associated with enhanced biological activity against tumor cells. Research into related compounds has demonstrated their ability to induce apoptosis in cancerous cells .

Synthetic Applications

-

Building Block in Organic Synthesis :

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals . -

Ligand Development :

Due to its unique structure, this compound can be used to develop ligands for metal complexes in coordination chemistry. These complexes can have applications in catalysis and materials science .

Case Study 1: Antimicrobial Screening

A study conducted by researchers evaluated the antimicrobial efficacy of various tetrahydropyridazine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting the potential of compounds like this compound in developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MCF-7), researchers found that several related compounds induced cell death at micromolar concentrations. This suggests that this compound could be further explored for its anticancer properties through structural modifications to enhance potency and selectivity .

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.

Comparación Con Compuestos Similares

1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione: Known for its potential antimicrobial and anticancer properties.

1-(4-Aminophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione: A reduced form with different biological activities.

4-Nitrophenylhydrazine: A precursor in the synthesis of the target compound.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Actividad Biológica

1-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridazine-3,6-dione (CAS No. 22202-90-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and including relevant data tables and case studies.

- Molecular Formula : C₁₀H₇N₃O₄

- Molecular Weight : 233.18 g/mol

- CAS Number : 22202-90-0

Anticancer Activity

Research has indicated that derivatives of tetrahydropyridazine compounds exhibit significant anticancer properties. A study highlighted the effectiveness of various derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 3b | MDA-MB-231 | 10.5 | Remarkable anticancer activity |

| 6b | KCL-22 | 12.3 | Notable cytotoxicity |

| 3c | MDA-MB-231, KCL-22, HeLa | 8.7 | Most sensitive across tested lines |

These findings suggest that modifications to the tetrahydropyridazine structure can enhance anticancer efficacy against specific cell lines .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. The structure-activity relationship (SAR) studies indicate that the nitrophenyl group is crucial for enhancing biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. A review on related compounds noted their effectiveness against various bacterial strains and fungi. The specific activity of this compound remains to be fully elucidated but suggests potential as a broad-spectrum antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of tetrahydropyridazine derivatives:

-

Study on Anticancer Efficacy :

- Objective : To assess the cytotoxic effects of synthesized tetrahydropyridazine derivatives.

- Methodology : In vitro assays on human cancer cell lines.

- Results : Compound 3c demonstrated significant cytotoxicity across multiple cell lines with an IC50 value significantly lower than standard chemotherapeutics.

-

Antimicrobial Assessment :

- Objective : To evaluate the antibacterial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) determination.

- Results : The compound exhibited inhibitory effects on several pathogenic strains, indicating potential as an antimicrobial agent .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-1H-pyridazine-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-9-5-6-10(15)12(11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIUSEAELVWABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281366 | |

| Record name | 6-hydroxy-2-(4-nitrophenyl)-3(2h)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22202-90-0 | |

| Record name | NSC21420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-2-(4-nitrophenyl)-3(2h)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.